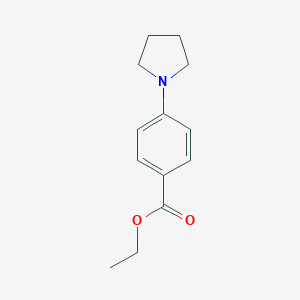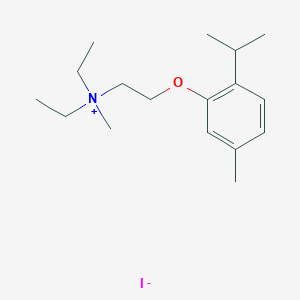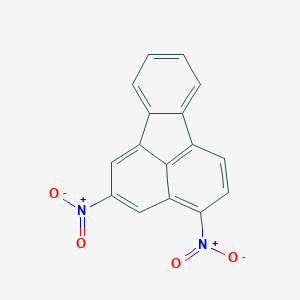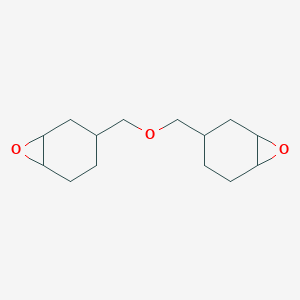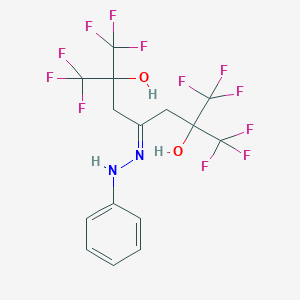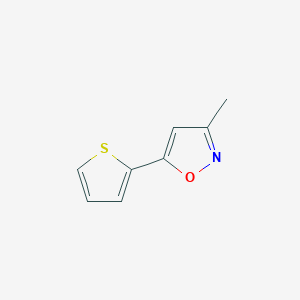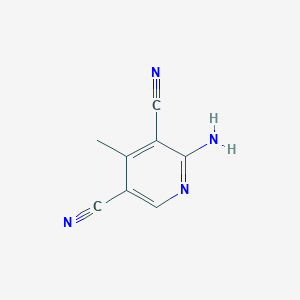
1,2-Bis(3-chlorophenyl)disulfane
Vue d'ensemble
Description
1,2-Bis(3-chlorophenyl)disulfane is a compound of interest in various fields of chemistry due to its unique structure and properties. Its synthesis, structure, and properties have been explored to understand and utilize its potential in different chemical reactions and material sciences.
Synthesis Analysis
The synthesis of compounds related to 1,2-bis(3-chlorophenyl)disulfane involves various chemical strategies. For instance, the efficient synthesis of dithiazolidine derivatives from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines highlights innovative approaches to creating sulfur-containing compounds with specific functionalities (Barany et al., 2005).
Molecular Structure Analysis
The molecular and crystal structures of sulfur-rich compounds provide insights into the configuration and conformation of bis(3-chlorophenyl)disulfane analogs. For example, the study of sulfur-rich organic polysulfanes and their crystal structure elucidates the arrangement of sulfur atoms and their impact on the overall molecular geometry (Kustos et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 1,2-bis(3-chlorophenyl)disulfane derivatives reveal their reactivity and potential for creating novel compounds. The electrophilic properties of organodisulfide polymers, for example, demonstrate the versatility of these sulfur-containing compounds in electrochemical applications (Weng et al., 2009).
Physical Properties Analysis
The study of bis(2-chlorophenyl) disulfide, a compound structurally similar to 1,2-bis(3-chlorophenyl)disulfane, provides valuable information on the physical properties such as crystal structure and torsion angles, which are crucial for understanding the material's stability and behavior under different conditions (Mak et al., 1989).
Applications De Recherche Scientifique
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 1,2-Bis(3-chlorophenyl)disulfane is used in the synthesis of sulfur-containing compounds, including sulfides, sulfoxides, and sulfones . These compounds are fundamental building blocks in organic synthesis and are significant in bioactive natural products, pharmaceutical drugs, pesticides, and materials .
- Methods : The construction of a C-S bond is a powerful strategy for the synthesis of these sulfur-containing compounds . Unlike traditional Ullmann typed C-S coupling reaction, the recently developed reactions frequently use non-halide compounds, such as diazo compounds and simple arenes/alkanes instead of aryl halides as substrates . On the other hand, novel C-S coupling reaction pathways involving thiyl radicals have emerged as an important strategy to construct C-S bonds .
- Results : The development of these novel protocols for C-S bond formation has provided easy access to sulfur-containing compounds .
Pharmacokinetics Research
- Field : Pharmacology
- Summary : 1,2-Bis(3-chlorophenyl)disulfane may have potential applications in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
Chemoselective Synthesis of Diaryl Disulfides
- Field : Organic Chemistry
- Summary : 1,2-Bis(3-chlorophenyl)disulfane can be used in the chemoselective synthesis of diaryl disulfides . Diaryl disulfides are important in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
- Methods : The synthesis involves a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 . The reaction is carried out in a flask charged with the corresponding arenediazonium tetrafluoroborate and carbon disulfide, DMSO, and the photocatalyst Ru(bpy)3(PF6)2 . The mixture is placed in an irradiation apparatus equipped with a 20 W blue light-emitting diode (LED) strip .
- Results : The method provides an efficient and straightforward approach to diaryl disulfides .
Material Science
- Field : Material Science
- Summary : 1,2-Bis(3-chlorophenyl)disulfane could potentially be used in the development of new materials . Sulfur-containing compounds are often used in the synthesis of polymers, coatings, and other materials .
Synthesis of Polyphenylene Sulfide
- Field : Polymer Chemistry
- Summary : 1,2-Bis(3-chlorophenyl)disulfane can potentially be used in the synthesis of polyphenylene sulfide . Polyphenylene sulfide is a high-performance polymer often used in coatings, filtration, and specialty parts .
- Methods : The synthesis involves thermolysis . The specific methods of application in this field are not detailed in the sources available.
Microwave-Assisted Synthesis
- Field : Organic Chemistry
- Summary : 1,2-Bis(3-chlorophenyl)disulfane can be prepared by a microwave-assisted method involving the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .
- Methods : The reaction is carried out in a microwave reactor . The specific methods of application in this field are not detailed in the sources available.
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYVIPZMIIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431264 | |
| Record name | 3,3'-Dichloro diphenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-chlorophenyl)disulfane | |
CAS RN |
19742-92-8 | |
| Record name | 3,3'-Dichloro diphenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



